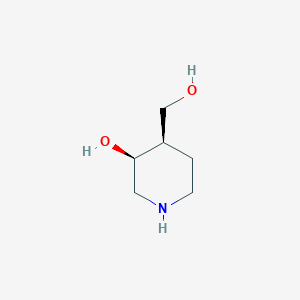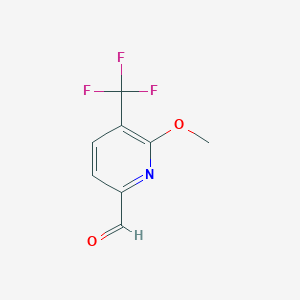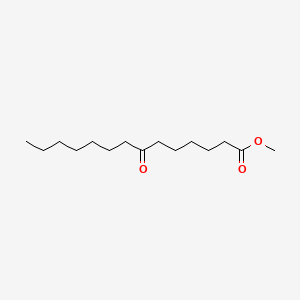
Tetradecanoic acid, 7-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoic acid, 7-oxo-, methyl ester is a chemical compound with the molecular formula C15H28O3. It is a derivative of tetradecanoic acid, commonly known as myristic acid. This compound is characterized by the presence of a methyl ester group and a ketone functional group at the 7th carbon position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 7-oxo-, methyl ester typically involves the esterification of tetradecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The ketone functional group can be introduced through selective oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanoic acid, 7-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tetradecanoic acid derivatives.
Reduction: Formation of 7-hydroxy-tetradecanoic acid methyl ester.
Substitution: Formation of amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetradecanoic acid, 7-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of tetradecanoic acid, 7-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Tetradecanoic acid (Myristic acid): Lacks the ketone and ester functional groups, making it less reactive in certain chemical reactions.
Methyl tetradecanoate: Similar ester group but lacks the ketone functionality.
7-Hydroxy-tetradecanoic acid methyl ester: Contains a hydroxyl group instead of a ketone, leading to different reactivity and properties.
Uniqueness
Tetradecanoic acid, 7-oxo-, methyl ester is unique due to the presence of both the ketone and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
54527-03-6 |
|---|---|
Fórmula molecular |
C15H28O3 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
methyl 7-oxotetradecanoate |
InChI |
InChI=1S/C15H28O3/c1-3-4-5-6-8-11-14(16)12-9-7-10-13-15(17)18-2/h3-13H2,1-2H3 |
Clave InChI |
OOHSAFQTTUDZIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)CCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


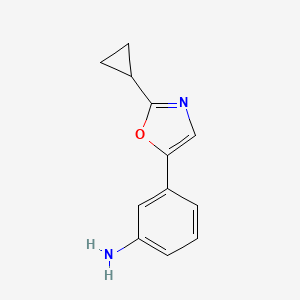
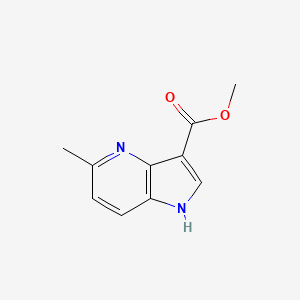
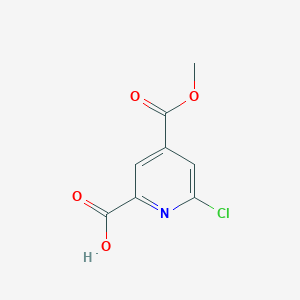
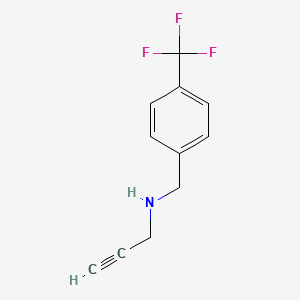
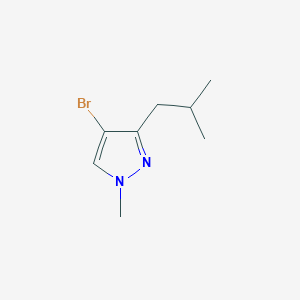
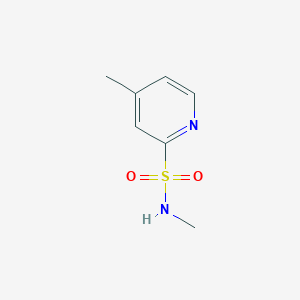
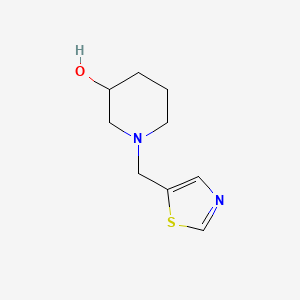
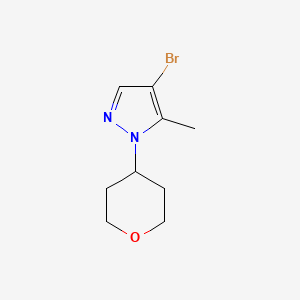
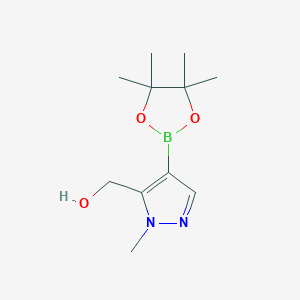
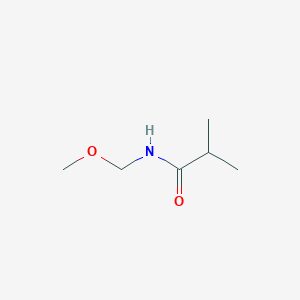
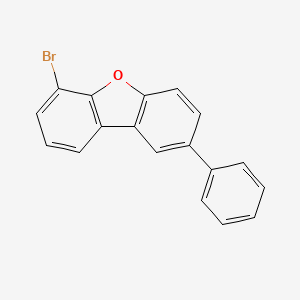
![5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13978635.png)
